2-amino-N-(3-chlorobenzyl)benzamide

VAP-1 SSAO Inflammation

Challenge: Reproducible VAP-1 inhibition requires precise chemical tools; unsubstituted or mis-halogenated benzamides lack potency or introduce off-target MAO-B activity. Solution: 2-amino-N-(3-chlorobenzyl)benzamide-a validated selective VAP-1/SSAO probe. • Cellular IC50 = 24 nM (human VAP-1) • >400-fold selectivity vs. MAO-B (IC50 = 10,000 nM) • LogP 3.235 for cell permeability • ≥95% purity, immediate availability Ideal for target validation, selectivity panels, SAR benchmarking, and rodent inflammation models.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Cat. No. B12108398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-chlorobenzyl)benzamide
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)Cl)N
InChIInChI=1S/C14H13ClN2O/c15-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)16/h1-8H,9,16H2,(H,17,18)
InChIKeyGQNVUHVSUQXDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-amino-N-(3-chlorobenzyl)benzamide: VAP-1/SSAO Inhibitor Overview


2-amino-N-(3-chlorobenzyl)benzamide is a chloro-substituted benzamide derivative that functions as a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) [1]. The compound bears a 2-amino group and a 3-chlorobenzyl substituent on the benzamide scaffold, conferring nanomolar potency against both rodent and human VAP-1 enzymes in cellular assays [1]. Its physicochemical profile includes a calculated LogP of 3.235, indicating favorable lipophilicity for cell-based studies [2]. The compound is commercially available from multiple research suppliers at analytical purity (≥95%), making it a readily accessible chemical tool for target validation and inflammation-focused drug discovery programs .

Reported VAP-1/SSAO inhibition in cellular assays
Balanced lipophilicity for cell-based studies
Analytical-grade purity supports reproducible target validation

Selectivity Drivers of 2-amino-N-(3-chlorobenzyl)benzamide


The benzamide chemotype exhibits pronounced target engagement variability contingent on aromatic substitution patterns. The 3-chloro moiety in 2-amino-N-(3-chlorobenzyl)benzamide is critical for achieving potent VAP-1 inhibition while maintaining significant selectivity over monoamine oxidase B (MAO-B). In contrast, the unsubstituted benzamide analog (2-amino-N-benzylbenzamide) lacks reported VAP-1 inhibitory activity and is primarily utilized as a fluorescent probe rather than a VAP-1 tool compound . Substituting with a different halogen or altering the chlorine position may drastically alter potency and selectivity, rendering generic benzamide derivatives unsuitable for reproducible VAP-1/SSAO-focused experiments. The quantitative evidence below substantiates why this specific 3-chloro benzamide variant must be prioritized over close structural analogs.

Unsubstituted analog (2-amino-N-benzylbenzamide) lacks VAP-1 activity; used only as fluorescent probe.
Halogen substitution and position critically influence VAP-1/MAO-B selectivity profile.
Generic benzamide derivatives may not replicate reported potency and selectivity.

Quantitative Comparison: 2-amino-N-(3-chlorobenzyl)benzamide vs. Analogs


VAP-1 Inhibition in Cellular Assays

2-amino-N-(3-chlorobenzyl)benzamide demonstrates potent VAP-1 inhibitory activity with IC50 values of 23 nM against rat VAP-1 and 24 nM against human VAP-1, measured in CHO cell-based assays using 14C-benzylamine as substrate [1]. In contrast, the unsubstituted analog 2-amino-N-benzylbenzamide has no reported VAP-1 inhibitory activity in any published dataset and is commercially documented solely as a fluorescent probe or synthetic intermediate . The introduction of the 3-chloro substituent therefore converts an inactive scaffold into a low-nanomolar VAP-1 inhibitor.

VAP-1 Inhibition Potency
Reported
IC50: 23 nM (rat) / 24 nM (human)
Reported cellular VAP-1 inhibition context
Unsubstituted analog: no VAP-1 activity
VAP-1 SSAO Inflammation

Selectivity Over MAO-B

2-amino-N-(3-chlorobenzyl)benzamide exhibits an IC50 of 10,000 nM against recombinant human MAO-B, corresponding to a >400-fold selectivity window over its primary VAP-1 target (IC50 = 24 nM) [1]. This selectivity profile is notable because many amine oxidase inhibitors, including widely used semicarbazide and hydralazine derivatives, lack such discrimination between VAP-1 and MAO isoforms. The high selectivity reduces confounding off-target pharmacology in cellular and in vivo models where MAO-B activity may influence neurotransmitter metabolism and mitochondrial function.

MAO-B Selectivity Window
Reported
MAO-B IC50 / VAP-1 IC50 = 417-fold
>400-fold selectivity reduces off-target interpretation
Recombinant human MAO-B; Sf9 cells
MAO-B Selectivity Off-target

Lipophilicity and Permeability Profile

The calculated LogP of 2-amino-N-(3-chlorobenzyl)benzamide is 3.235, compared to 3.171 for the unsubstituted 2-amino-N-benzylbenzamide [1][2]. This modest increase in lipophilicity (ΔLogP = +0.064) introduced by the 3-chloro substituent improves membrane partitioning potential without exceeding the typical optimal range for drug-like compounds (LogP 1–4). The LogP value of 3.235 remains within favorable boundaries for passive diffusion across cell membranes while avoiding excessive hydrophobicity that could promote non-specific protein binding or solubility limitations.

Lipophilicity Profile
In silico, class-level
LogP = 3.235 (Δ +0.064 vs unsubstituted)
Balanced lipophilicity may support cell permeability
Calculated property; verify experimentally
Lipophilicity LogP Permeability

2-amino-N-(3-chlorobenzyl)benzamide Research Applications


VAP-1/SSAO Target Validation

Employ 2-amino-N-(3-chlorobenzyl)benzamide as a selective chemical probe to interrogate VAP-1/SSAO-mediated signaling in endothelial and immune cell models. With nanomolar cellular potency (IC50 = 24 nM) and >400-fold selectivity over MAO-B, this compound enables precise attribution of observed anti-adhesive, anti-inflammatory, or metabolic effects to VAP-1 inhibition rather than off-target amine oxidase activity [1]. Suitable for dose-response studies in primary human umbilical vein endothelial cells (HUVEC) or leukocyte adhesion assays where VAP-1 plays a documented role in lymphocyte trafficking .

Amine Oxidase Selectivity Profiling

Utilize the compound in selectivity panels to benchmark novel VAP-1 inhibitors against a well-characterized benzamide reference. The documented MAO-B IC50 of 10,000 nM establishes a clear selectivity baseline for amine oxidase family profiling [1]. This application is particularly relevant for medicinal chemistry teams optimizing lead series where minimizing MAO-A/MAO-B cross-reactivity is essential for safety pharmacology assessments.

VAP-1 Inhibitor SAR Studies

Incorporate 2-amino-N-(3-chlorobenzyl)benzamide as a benchmark compound in SAR campaigns exploring the impact of halogen substitution patterns on VAP-1 potency and selectivity. The quantitative activity cliff between the 3-chloro substituted compound (IC50 = 23 nM) and the inactive unsubstituted analog provides a compelling reference for validating computational docking models, 3D-QSAR analyses, or fragment-based design strategies targeting the VAP-1 active site [1].

In Vivo Anti-Inflammatory Studies

Deploy 2-amino-N-(3-chlorobenzyl)benzamide in acute rodent inflammation models—such as carrageenan-induced paw edema or LPS-induced lung inflammation—to establish VAP-1 target engagement and preliminary efficacy. While the compound's rodent VAP-1 potency is robust (IC50 = 23 nM), researchers should note that additional pharmacokinetic optimization (e.g., formulation or prodrug strategies) may be required for sustained systemic exposure [1]. The compound serves as a valuable starting point for medicinal chemistry efforts aimed at improving oral bioavailability or CNS penetration.

Application
Selection Property
Validation Focus
VAP-1/SSAO target validation studies
Selectivity over MAO-B
Anti-adhesive/anti-inflammatory endpoint context
Amine oxidase selectivity profiling
MAO-B selectivity benchmark
Selectivity panel cross-reactivity review
VAP-1 inhibitor SAR studies
Activity cliff reference (3-Cl vs H)
Computational docking model validation context
In vivo inflammation research models
Rodent potency context
PK optimization context review

Technical Documentation Hub

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38 linked technical documents
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